molecular formula C18H15NO B1453136 4-(2,4-Dimethylbenzoyl)isoquinoline CAS No. 1187171-84-1

4-(2,4-Dimethylbenzoyl)isoquinoline

Cat. No. B1453136
M. Wt: 261.3 g/mol
InChI Key: FITWLNKXAZPDRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves metal reagents or catalysts . For instance, protocols often include the use of palladium-catalyzed coupling followed by a copper-catalyzed cyclization . Other methods involve the use of aromatic aldehydes and aminoacetal .


Molecular Structure Analysis

The molecular structure of 4-(2,4-Dimethylbenzoyl)isoquinoline is characterized by the presence of an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring. The molecular weight of this compound is 261.3 g/mol.

Scientific Research Applications

Analytical Method Development

Isoquinoline derivatives have been studied for their analytical applications, such as in the development of High-Performance Liquid Chromatography (HPLC) determination methods. For example, specific contragestive agents related to isoquinoline have been analyzed using HPLC, indicating the relevance of isoquinoline compounds in analytical chemistry and pharmaceutical analysis (Wang, 2014).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of isoquinoline derivatives reveals their versatility in organic chemistry. The creation of novel compounds through the reactions of isoquinoline derivatives demonstrates the compound's utility in synthesizing complex molecules with potential biological or industrial applications. For instance, studies have shown the synthesis of isoquinoline derivatives with specific functionalities, providing insights into their chemical behavior and potential applications in developing new materials or pharmaceuticals (Mikhailovskii et al., 2002).

Biomedical Applications

Isoquinoline derivatives have been explored for various biomedical applications, including their use as fluorescent labeling reagents and in the synthesis of compounds with potential therapeutic properties. Such research indicates the interest in isoquinoline derivatives for developing new diagnostic tools and treatments. A specific example includes the use of an isoquinoline derivative as a highly sensitive fluorescent labeling reagent for carnitine, demonstrating its utility in biomedical research and potential applications in diagnostics (Nakaya et al., 2001).

Photochromic and Fluorescent Properties

Some isoquinoline derivatives exhibit photochromic and fluorescent properties, making them of interest for materials science and sensor development. Research into these properties can lead to innovations in materials that change color in response to light or that can be used as fluorescent markers in various applications (Orhan et al., 2018).

Future Directions

The future directions in the research of isoquinoline derivatives like 4-(2,4-Dimethylbenzoyl)isoquinoline could involve the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of these compounds . Emphasis could also be placed on green methods that support contemporary environmental and safety improvements .

properties

IUPAC Name

(2,4-dimethylphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-7-8-15(13(2)9-12)18(20)17-11-19-10-14-5-3-4-6-16(14)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWLNKXAZPDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254515
Record name (2,4-Dimethylphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylbenzoyl)isoquinoline

CAS RN

1187171-84-1
Record name (2,4-Dimethylphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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